

Halofenate vs. Placebo in Hyperlipidemia: A Comparative Analysis

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Compound of Interest

Compound Name: **Halofenate**

Cat. No.: **B1672922**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of **halofenate** versus placebo in the management of hyperlipidemia, supported by available clinical data and an overview of its mechanism of action.

Efficacy in Hyperlipidemia: A Review of Clinical Evidence

Halofenate, a hypolipidemic agent, has been evaluated in clinical trials for its effectiveness in managing elevated serum lipids. While extensive recent data is limited, historical studies provide insight into its performance compared to a placebo.

Quantitative Data Summary

A key double-blind, controlled therapeutic trial conducted over one year provides the most direct comparison available. The study involved patients with type IV hyperlipoproteinemia.

| Parameter | Halofenate Group | Placebo Group | Reference |
|-------------------------------------|--------------------------|-----------------------|---------------------|
| Triglycerides | Significant reduction | No significant change | [1] |
| Cholesterol | No significant reduction | No significant change | [1] |
| Very-Low-Density Lipoprotein (VLDL) | No significant change | No significant change | [1] |
| Low-Density Lipoprotein (LDL) | No significant change | No significant change | [1] |

Note: The referenced study abstract did not provide specific percentage changes for the lipid parameters but highlighted that the hypotriglyceridemic effect of **halofenate** was significant only when data from noncompliant patients were discarded.

Another double-blind study focusing on hypertriglyceridemia also demonstrated a lipid-lowering effect of **halofenate**. However, a direct quantitative comparison with a placebo group from this specific study is not detailed in the available literature.

Experimental Protocols

The primary evidence is derived from a double-blind, controlled therapeutic trial with a duration of one year.

Study Design: A double-blind, placebo-controlled, parallel-group clinical trial.

Participant Population: 29 patients diagnosed with type IV hyperlipoproteinemia.

Intervention:

- Treatment Group: Oral administration of **halofenate**. The specific dosage is not detailed in the abstract.
- Control Group: Oral administration of a matching placebo.

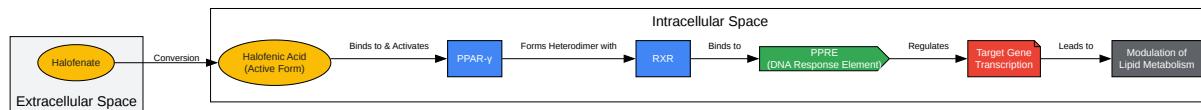
Duration: One year.

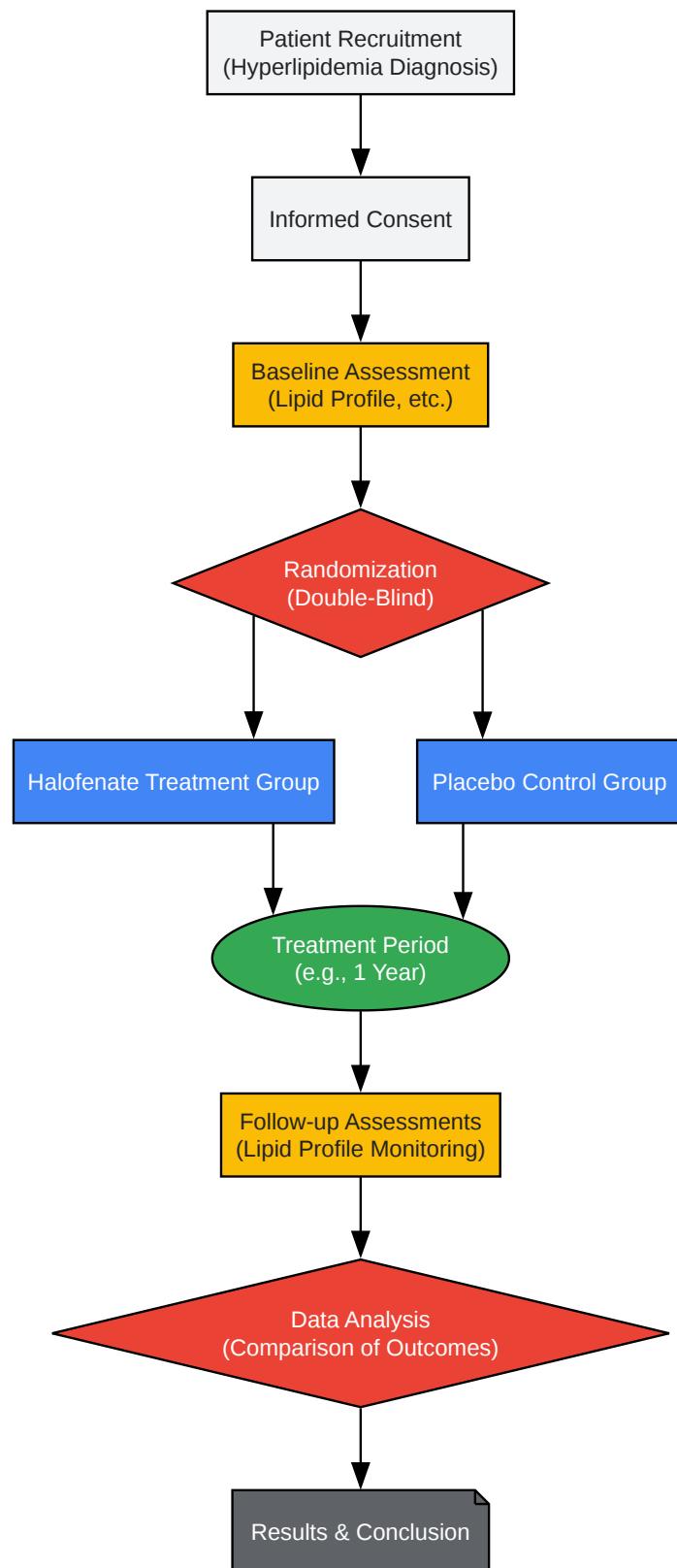
Primary Outcome Measures: Changes in serum lipid profiles, including triglycerides, cholesterol, VLDL, and LDL.

Monitoring: Plasma drug levels were monitored to ensure compliance.

Mechanism of Action: PPAR- γ Signaling Pathway

Halofenate's therapeutic effects are primarily attributed to its role as a selective peroxisome proliferator-activated receptor-gamma (PPAR- γ) modulator.^{[2][3]} Its active form, halofenic acid, binds to and selectively modulates PPAR- γ . This interaction leads to a cascade of downstream effects that influence lipid and glucose metabolism.





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References

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